
2-(2-Methoxy-4-nitrophenyl)acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methoxy-4-nitrophenyl)acetaldehyde is a useful research compound. Its molecular formula is C9H9NO4 and its molecular weight is 195.174. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Reactivity
Synthesis of Chalcone Derivatives
2-(2-Methoxy-4-nitrophenyl)acetaldehyde has been used in research to synthesize derivatives of chalcone. These derivatives are formed from acetophenone and 2-nitrobenzaldehyde, with their purity analyzed through melting point assay and thin layer chromatography. Spectrophotometry, infrared spectrophotometry, and nuclear magnetic resonance (H-NMR) are used for structure identification (Putri, Soewandi, & Budiati, 2019).
Formation of Nitro-acetal Compounds
Research has shown the conversion of 2-methoxy-5-nitroaniline into nitro-acetal compounds, as part of the synthesis process of Pyrrolo[4,3,2-de]quinolines. This involves complex chemical transformations, highlighting the compound's reactivity and utility in synthesizing intricate chemical structures (Roberts, Joule, Bros, & Álvarez, 1997).
Photophysical and Photochemical Properties
Photoreagents for Protein Crosslinking
A study demonstrated the use of 2-methoxy-4-nitrophenyl ethers as high-yield photoreagents for protein crosslinking and affinity labeling. These reagents are inactive in the dark but react quantitatively with amines upon irradiation, making them valuable tools in biochemistry and molecular biology (Jelenc, Cantor, & Simon, 1978).
Organic Light Emitting Diodes (OLEDs)
Research into organotin compounds derived from Schiff bases, including methoxy- and nitro-substituted analogs, has been conducted for their potential application in OLEDs. These studies involve photophysical characterizations and demonstrate the compound's potential in advanced electronic applications (García-López et al., 2014).
Mechanism of Action
Target of Action
It is known that aldehydes and ketones can react with hydroxylamine to form oximes or hydrazine to form hydrazones .
Mode of Action
The compound, being an aldehyde, can react with nitrogenous compounds to form oximes or hydrazones . The oxygen in the compound acts as a nucleophile in competition with nitrogen, but this is a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
The formation of oximes and hydrazones from aldehydes and ketones is a well-known reaction in organic chemistry . This reaction could potentially interfere with various biochemical pathways involving aldehydes and ketones.
Pharmacokinetics
The compound’s molecular weight (19517 g/mol) suggests that it may be absorbed and distributed in the body. The presence of the aldehyde group also suggests potential for metabolic reactions.
Result of Action
The formation of oximes and hydrazones could potentially have various effects depending on the specific cellular context .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of 2-(2-Methoxy-4-nitrophenyl)acetaldehyde. For example, the formation of oximes and hydrazones is acid-catalyzed , suggesting that the compound’s action may be influenced by the pH of the environment.
Properties
IUPAC Name |
2-(2-methoxy-4-nitrophenyl)acetaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-14-9-6-8(10(12)13)3-2-7(9)4-5-11/h2-3,5-6H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLEKROSNZHQSMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])CC=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-2-phenoxyacetamide](/img/structure/B3003540.png)
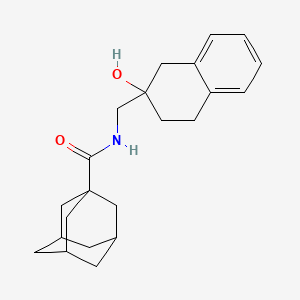
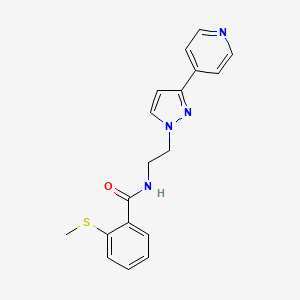
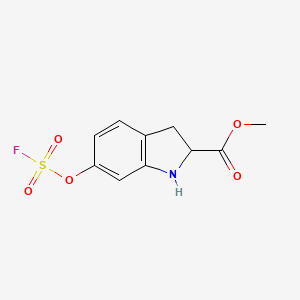
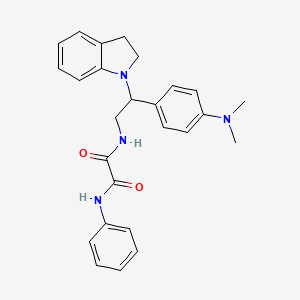
![(E)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B3003548.png)
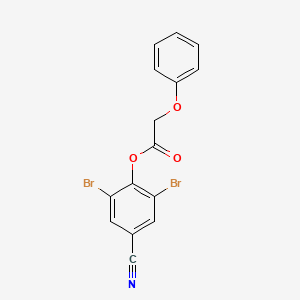
![3-(4-ethoxyphenyl)-8-fluoro-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B3003551.png)

![2-[4-(Diethylsulfamoyl)-2-nitrophenoxy]acetic acid](/img/structure/B3003554.png)
![N-(3,4-dimethoxyphenethyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide](/img/structure/B3003555.png)

